
4-(1-(4-(Thiophen-2-yl)thiazole-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(1-(4-(Thiophen-2-yl)thiazole-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione” is a complex organic molecule that contains several functional groups, including a thiophene ring, a thiazole ring, a piperidine ring, and a morpholine dione group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the specific substitutions on them. The thiophene and thiazole rings are both five-membered heterocycles, with the thiophene containing a sulfur atom and the thiazole containing a sulfur and a nitrogen .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich sulfur and nitrogen atoms in the thiazole and thiophene rings . These atoms could potentially act as nucleophiles in reactions with electrophiles.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the polarity of the functional groups, the size and shape of the molecule, and the presence of any chiral centers could influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Chemical Synthesis and Potential Biological Activity : This compound is part of a class of chemicals that have been synthesized for their potential biological activities. For example, research by Kandeel et al. (2006) involved the synthesis of new thiazolidin-4-ones and thiazolin-4-ones, which are related to the thiophene and thiazole core structures present in the compound of interest. These compounds were synthesized through reactions involving piperidine and morpholine, indicating their potential utility in creating biologically active molecules (Kandeel, 2006).
Anticancer and Antimicrobial Applications : Kumar et al. (2013) explored the synthesis of piperazine-2,6-dione derivatives, which share structural similarities with the compound of interest, particularly in the use of thiophen-2-yl and morpholine components. These derivatives were evaluated for their anticancer activity, highlighting the potential of such structures in medical research (Kumar et al., 2013).
Hypoglycemic and Anti-inflammatory Screening : Karumanchi et al. (2019) synthesized novel substituted thiazolidine-2,4-diones, incorporating morpholine, and screened them for hypoglycemic and anti-inflammatory activities. This suggests the relevance of such structures in developing therapeutic agents for conditions like diabetes and inflammation (Karumanchi et al., 2019).
Antimicrobial Activity Research : Prakash et al. (2011) investigated thiazolidine-2,4-diones for their in vitro antibacterial activity. These compounds, related to the compound of interest through their thiazolidine core, showed effectiveness against gram-positive bacteria, indicating the potential antimicrobial applications of such molecules (Prakash et al., 2011).
Molecular Synthesis and Characterization
- Advanced Synthesis Techniques : Research by Gao et al. (2017) focused on synthesizing spiroheterocycles, involving steps that might be relevant for synthesizing complex molecules like the one . This demonstrates the compound's relation to advanced synthetic organic chemistry and the exploration of novel chemical structures (Gao et al., 2017).
Wirkmechanismus
Target of Action
Compounds containing thiophene and thiazole moieties have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological targets such as kinases, estrogen receptors, and various enzymes .
Mode of Action
For instance, they can inhibit or modulate the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
For example, they can modulate signal transduction pathways, interfere with cell cycle regulation, and affect metabolic pathways .
Pharmacokinetics
Compounds containing thiophene and thiazole moieties are generally known for their good bioavailability . They are soluble in most organic solvents like alcohol and ether but insoluble in water .
Result of Action
Compounds containing thiophene and thiazole moieties are known to have diverse biological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that thiophene derivatives, a key component of this compound, have diverse biological activities . They have been found to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Based on the known properties of thiophene derivatives, it can be hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(1-(4-(Thiophen-2-yl)thiazole-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione is not well-defined due to the lack of specific research on this compound . It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been specifically studied
Eigenschaften
IUPAC Name |
4-[1-(4-thiophen-2-yl-1,3-thiazole-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c21-14-8-24-9-15(22)20(14)11-3-5-19(6-4-11)17(23)16-18-12(10-26-16)13-2-1-7-25-13/h1-2,7,10-11H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMKFYHSIYEWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
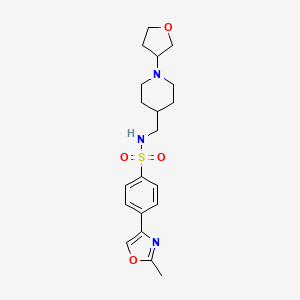
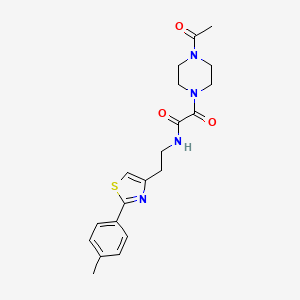
![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2988600.png)
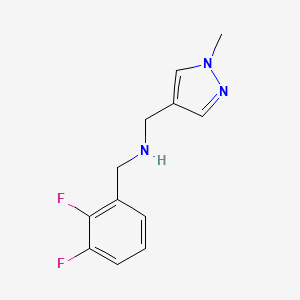
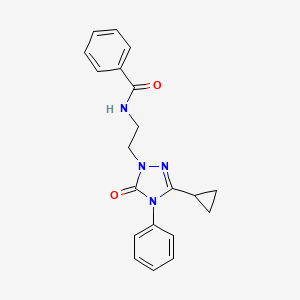
![N-(1-Cyanocyclohexyl)-2-[3-(hydroxymethyl)-3-propylpyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2988605.png)
![Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2988607.png)
![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2988608.png)
![3-bromo-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2988609.png)
![5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2988611.png)
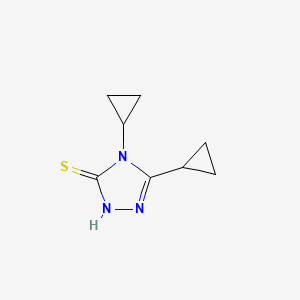
![Spiro[5.6]dodec-1-en-3-one](/img/structure/B2988615.png)
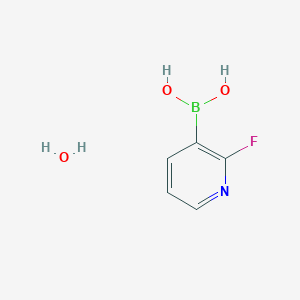
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2988619.png)
